molecular formula C7H13NO4S B1415451 (2-Methanesulfonylethyl)-carbamic acid allyl ester CAS No. 2168643-65-8

(2-Methanesulfonylethyl)-carbamic acid allyl ester

Cat. No. B1415451
CAS RN: 2168643-65-8
M. Wt: 207.25 g/mol
InChI Key: MXPRFOZSKXDKLJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2-Methanesulfonylethyl)-carbamic acid allyl ester” are not explicitly mentioned in the literature .

Scientific Research Applications

Chemical Synthesis and Catalysis

The chemical reactivity of methanesulfonic acid derivatives, such as "(2-Methanesulfonylethyl)-carbamic acid allyl ester," has been explored in various synthetic pathways. In the context of esterification, copper methanesulfonate has been used as a catalyst due to its excellent activity and reusability, suggesting potential applications for methanesulfonic acid derivatives in similar catalytic processes (Jiang, 2005). Additionally, methanesulfonic acid itself has been employed in the synthesis of benzoxazoles from carboxylic acids, indicating that its esters could be utilized in comparable synthetic methodologies (Kumar, 2008).

Organometallic Chemistry

In organometallic chemistry, the allylic substitution of stable enolates with various allylic esters and sulfones, including methanesulfonic acid derivatives, has been studied. This research has led to the development of reaction conditions that ensure high yields and, in some cases, considerable control over the regioselectivity of reactions, showcasing the versatility of methanesulfonic acid esters in organic synthesis (Cuvigny & Julia*, 1986).

Microbial Metabolism

Methanesulfonic acid is recognized for its stability and significance in the biogeochemical cycling of sulfur. Certain aerobic bacteria utilize methanesulfonate, a derivative of methanesulfonic acid, as a sulfur source for growth. This highlights the ecological importance of methanesulfonic acid and its derivatives, including potential esters, in microbial metabolism and environmental chemistry (Kelly & Murrell, 1999).

Polymer Science

Methanesulfonic acid esters are also pertinent to the field of polymer science, where they can be used as initiators or modifiers in polymerization processes. For instance, functional esters of trifluoromethanesulfonic acid (triflate esters) have been synthesized for the controlled polymerization of tetrahydrofuran, aiming to produce endgroup-functionalized polytetrahydrofurans. This illustrates the potential of methanesulfonic acid esters in creating polymers with specific functionalities (Dubreuil & Goethals, 1997).

Environmental and Catalytic Studies

The use of methanesulfonic acid and its derivatives in catalytic processes, such as the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, showcases their efficiency and recyclability. Ferrous methanesulfonate, a metal methanesulfonate, has been highlighted for its superior catalytic performance, further emphasizing the environmental and practical benefits of using methanesulfonic acid esters in green chemistry applications (Wang et al., 2011).

properties

IUPAC Name

prop-2-enyl N-(2-methylsulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-3-5-12-7(9)8-4-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPRFOZSKXDKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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